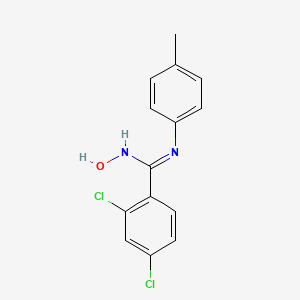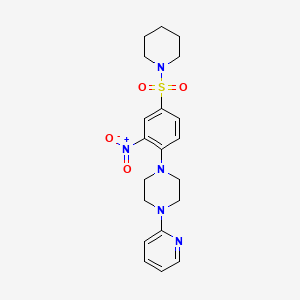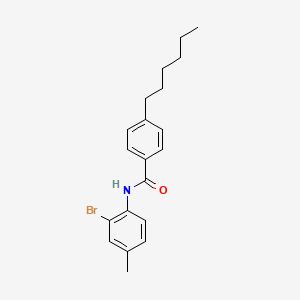![molecular formula C29H46N4O7 B1657344 Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate CAS No. 5633-95-4](/img/structure/B1657344.png)
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is a synthetic compound used in various chemical and biological research applications. It is a peptide derivative that includes a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and isoleucine are protected using tert-butoxycarbonyl (BOC) groups.
Peptide Bond Formation: The protected amino acids are then coupled with alpha-glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Benzylation: The carboxyl group of alpha-glutamic acid is benzylated using benzyl bromide in the presence of a base such as triethylamine.
Deprotection: The BOC protecting groups are removed using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can target the peptide bonds or the benzyl group, leading to the formation of reduced peptides or toluene.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced peptides, toluene.
Substitution: Azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is used in the development of peptide-based drugs and as a substrate for protease assays.
Industry: It is used in the production of peptide-based materials and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with enzymes and receptors. The BOC protecting group prevents unwanted reactions during synthesis, allowing for selective deprotection and subsequent reactions. The peptide bonds in the compound can be cleaved by proteases, releasing the individual amino acids or smaller peptides. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-aspartate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-glutamate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-lysinate
Uniqueness: Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is unique due to the presence of the alpha-glutaminate moiety, which provides specific interactions with enzymes and receptors. The combination of leucine, isoleucine, and alpha-glutamic acid in the peptide sequence offers distinct structural and functional properties compared to other similar compounds.
Propiedades
Número CAS |
5633-95-4 |
|---|---|
Fórmula molecular |
C29H46N4O7 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C29H46N4O7/c1-8-19(4)24(33-26(36)22(16-18(2)3)32-28(38)40-29(5,6)7)27(37)31-21(25(30)35)14-15-23(34)39-17-20-12-10-9-11-13-20/h9-13,18-19,21-22,24H,8,14-17H2,1-7H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36) |
Clave InChI |
NJUDVIHCYTUOMY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Secuencia |
LXX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


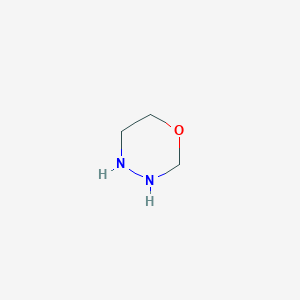
![4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B1657263.png)
![[2-(2,4-Dibromoanilino)-2-oxoethyl] 3-[(2,6-dichlorophenyl)sulfonylamino]propanoate](/img/structure/B1657266.png)
![3-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium](/img/structure/B1657267.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-morpholin-4-ylsulfonylbenzotriazol-1-yl)oxyacetamide](/img/structure/B1657268.png)
![(E)-4-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1657269.png)
![N-[(Z)-benzylideneamino]-5-methylfuran-2-carboxamide](/img/structure/B1657271.png)
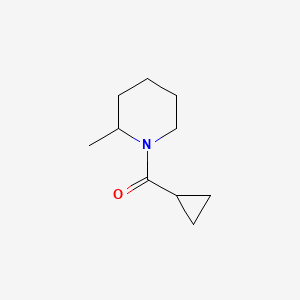
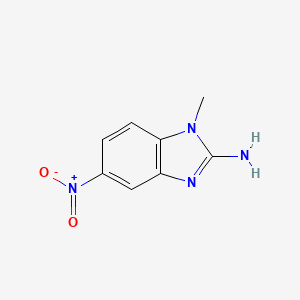
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)
